3,5-Diiodothyropropionic acid
Overview
Description
3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has been studied for its potential therapeutic applications. It is structurally similar to thyroid hormones but exhibits distinct pharmacological properties. DITPA has been investigated for its ability to modulate cardiac function and improve metabolic conditions without the significant side effects associated with traditional thyroid hormone therapies .
Mechanism of Action
Target of Action
The primary targets of 3,5-Diiodothyropropionic acid (DITPA) are the thyroid hormone receptors (TRs), specifically the TRα1 and TRβ1 isoforms . These receptors are part of a large superfamily of nuclear hormone receptors that include the steroid, retinoic, and vitamin D receptors . They play crucial roles in the differentiation, growth, and metabolism of virtually every cell in the body .
Mode of Action
DITPA binds to the thyroid hormone receptors (TRs) with a Ka of 2.40 and 4.06 M-1 for TRα1 and TRβ1, respectively . In the presence of T3, corepressor complexes are released from TRs, and liganded TRs associate with coactivator complexes, leading to increased local histone acetylation . This results in the regulation of transcription of target genes .
Biochemical Pathways
DITPA affects several biochemical pathways. It is involved in the transcriptional regulation of target genes, causing a rapid increase in RNA synthesis before new protein formation and mitochondrial oxidation . It also interacts with corepressors and coactivators, affecting the local chromatin structure near the thyroid hormone response elements (TREs) in the promoters of target genes .
Pharmacokinetics
It is known that ditpa is a thyroid hormone-related compound with low metabolic activity and relatively low affinity for nuclear trs . More research is needed to fully understand the ADME properties of DITPA and their impact on its bioavailability.
Result of Action
DITPA has several effects at the molecular and cellular level. It induces α-myosin heavy chain mRNA expression . It also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface . In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate .
Biochemical Analysis
Biochemical Properties
DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .
Cellular Effects
DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .
Molecular Mechanism
The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .
Temporal Effects in Laboratory Settings
In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .
Dosage Effects in Animal Models
The effects of DITPA vary with different dosages in animal models
Metabolic Pathways
As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .
Subcellular Localization
As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodothyropropionic acid typically involves the iodination of thyropropionic acidThis can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodothyropropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated quinones.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to its non-iodinated form.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like iodine, bromine, or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Iodinated quinones.
Reduction: Non-iodinated thyropropionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study iodination reactions and the behavior of thyroid hormone analogs.
Biology: Investigated for its effects on cellular metabolism and thyroid hormone receptor interactions.
Medicine: Explored as a therapeutic agent for conditions such as dyslipidemia, obesity, and cardiac dysfunction.
Comparison with Similar Compounds
Similar Compounds
3,5,3’-Triiodothyronine (T3): A naturally occurring thyroid hormone with higher metabolic activity.
Levothyroxine (T4): Another natural thyroid hormone used in hormone replacement therapy.
Thyromimetics: Synthetic compounds designed to mimic the effects of thyroid hormones, such as GC-1 and KB2115.
Uniqueness of 3,5-Diiodothyropropionic Acid
This compound is unique due to its lower metabolic activity and reduced affinity for thyroid hormone receptors compared to T3 and T4. This makes it a potentially safer alternative for therapeutic applications, as it can modulate metabolic processes without causing significant side effects. Additionally, its ability to improve cardiac function without affecting heart rate sets it apart from other thyroid hormone analogs .
Properties
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-10-7 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diiodothyropropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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